molecular formula C8H8N2O2S B14562680 4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one CAS No. 61938-18-9

4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one

Cat. No.: B14562680
CAS No.: 61938-18-9
M. Wt: 196.23 g/mol
InChI Key: HAYVZTJUNILMBM-UHFFFAOYSA-N
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Description

4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This reaction proceeds under mild conditions and yields the desired thiazolidin-4-one derivatives with high selectivity and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of suitable catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. Green chemistry approaches, such as the use of microwave-assisted synthesis, have also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones, depending on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating the activity of key signaling proteins .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A five-membered ring containing sulfur and nitrogen, similar to 4-Imino-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one but lacking the oxo group.

    Thiazolidinone: Similar structure but with different substituents on the ring.

    Oxazolidinone: Contains an oxygen atom in place of sulfur, leading to different chemical properties.

Uniqueness

This compound is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

61938-18-9

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-oxo-3-phenyloxathiazolidin-4-imine

InChI

InChI=1S/C8H8N2O2S/c9-8-6-12-13(11)10(8)7-4-2-1-3-5-7/h1-5,9H,6H2

InChI Key

HAYVZTJUNILMBM-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N(S(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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